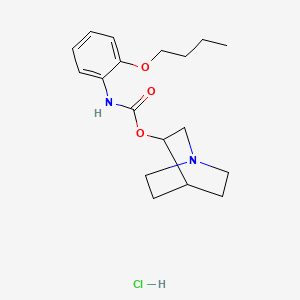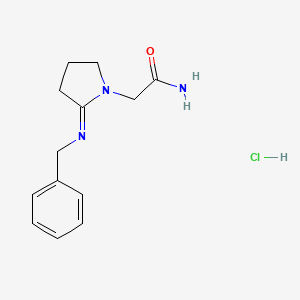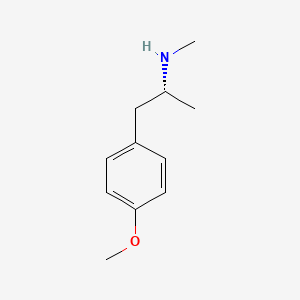
4-Methoxymethamphetamine, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxymethamphetamine, ®-, also known as para-methoxymethamphetamine (PMMA), is a synthetic compound belonging to the amphetamine class. It is a structural analog of methamphetamine and is known for its stimulant and psychedelic properties. PMMA is often found in tablets sold as MDMA (ecstasy), although its effects are markedly different and can be more dangerous .
准备方法
The synthesis of 4-Methoxymethamphetamine, ®-, typically involves the use of anethole, a flavor compound found in anise and fennel. The synthetic route includes the following steps:
Oxidation of Anethole: Anethole is oxidized to form para-methoxyphenylacetone.
Reductive Amination: The para-methoxyphenylacetone is then subjected to reductive amination using methylamine to produce para-methoxymethamphetamine.
化学反应分析
4-Methoxymethamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxy-3-methoxymethamphetamine (HMMA), a major metabolite.
Reduction: The compound can be reduced to form methamphetamine.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include HMMA and methamphetamine .
科学研究应用
4-Methoxymethamphetamine, ®-, has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of amphetamine derivatives.
Biology: Studies on its metabolism and toxicology help understand the effects of amphetamine-type stimulants on biological systems.
Medicine: Research on its pharmacological effects contributes to the development of treatments for substance abuse and overdose.
Industry: It is used in forensic science for the analysis of drug samples and in the development of drug detection methods
作用机制
4-Methoxymethamphetamine, ®-, exerts its effects primarily by acting as a potent and selective serotonin releasing agent. It binds to serotonin transporters, causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and subsequent stimulation of serotonin receptors. The compound also has affinity for alpha-adrenergic receptors, contributing to its stimulant effects .
相似化合物的比较
4-Methoxymethamphetamine, ®-, is similar to other compounds in the amphetamine class, such as:
Methamphetamine: Both are stimulants, but PMMA has more pronounced serotonergic effects.
3,4-Methylenedioxymethamphetamine (MDMA): PMMA is often found in tablets sold as MDMA, but it lacks the empathogenic effects of MDMA and can be more toxic.
4-Methoxyamphetamine (PMA): PMMA and PMA are structurally similar, but PMA is more potent and has a higher risk of causing severe hyperthermia and death
属性
CAS 编号 |
251321-76-3 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
(2R)-1-(4-methoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m1/s1 |
InChI 键 |
UGFMBZYKVQSQFX-SECBINFHSA-N |
手性 SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


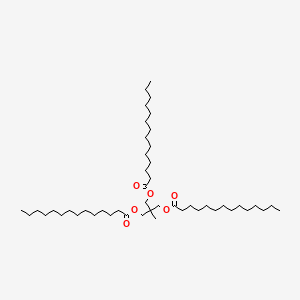
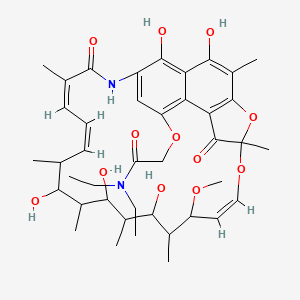

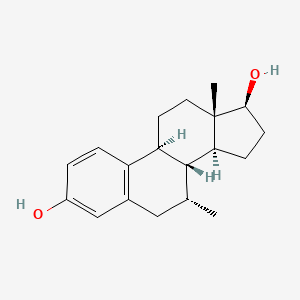


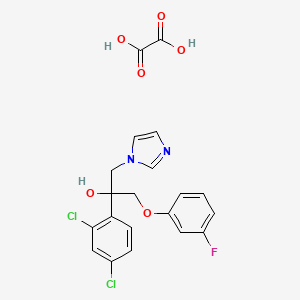

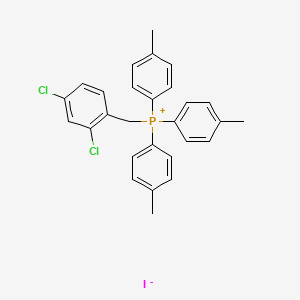
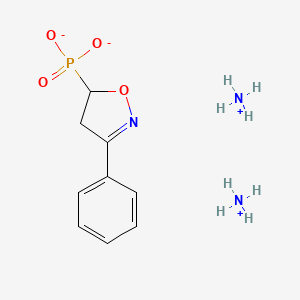
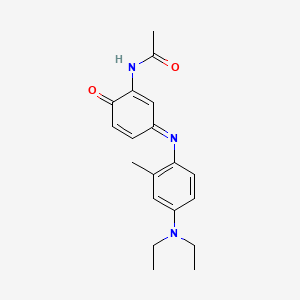
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
